3,5-Ditrifluoromethyl-benzyl-hydrazine

Description

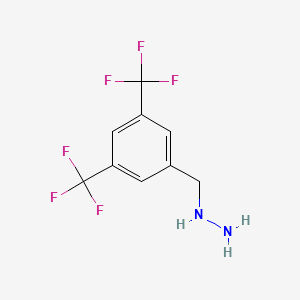

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F6N2/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3,17H,4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCQHPUOBZJWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230778 | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106898-35-5 | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106898-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [[3,5-Bis(trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Ditrifluoromethyl Benzyl Hydrazine

Retrosynthetic Analysis and Strategic Disconnections for Fluorinated Benzyl (B1604629) Hydrazines

Retrosynthetic analysis of 3,5-ditrifluoromethyl-benzyl-hydrazine reveals two primary strategic disconnections for the formation of the benzyl-hydrazine bond. The first and most common disconnection is at the C-N bond between the benzylic carbon and the hydrazine (B178648) nitrogen. This leads to a 3,5-bis(trifluoromethyl)benzyl electrophile (such as a benzyl halide) and a hydrazine nucleophile. A second approach involves the disconnection of the N-N bond, which is a less common strategy in the synthesis of benzyl hydrazines.

A key disconnection can also be made at the C=N double bond of an intermediate hydrazone, which can be formed from the condensation of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) and hydrazine. Subsequent reduction of this hydrazone would yield the target benzyl-hydrazine. This latter approach is often favored due to the accessibility of the benzaldehyde (B42025) precursor and the high efficiency of the reductive amination step.

Conventional Synthetic Approaches to Trifluoromethylated Benzyl Hydrazines

Conventional methods for the synthesis of trifluoromethylated benzyl hydrazines primarily rely on well-established organic reactions, including alkylation, reductive amination, and nucleophilic aromatic substitution.

The direct alkylation of hydrazine with a suitable 3,5-bis(trifluoromethyl)benzyl electrophile, such as 3,5-bis(trifluoromethyl)benzyl chloride or bromide, is a straightforward approach. This reaction typically involves the nucleophilic attack of hydrazine on the benzylic carbon. To control the degree of alkylation and prevent the formation of di- and tri-substituted hydrazines, a large excess of hydrazine is often employed.

A more controlled method involves the use of a protected hydrazine derivative, such as trifluoroacetyl hydrazide. The trifluoroacetyl group serves as a protecting group that can be removed under specific conditions. The alkylation of N'-trifluoroacetyl hydrazides with benzyl halides in the presence of a base can lead to the desired N'-benzyl N'-trifluoroacetyl hydrazide intermediate. Subsequent removal of the trifluoroacetyl group yields the target benzyl hydrazine. However, challenges such as over-alkylation can still occur, necessitating careful control of reaction conditions and purification steps. cdnsciencepub.com

| Starting Material | Reagent | Product | Notes |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Hydrazine hydrate (B1144303) | This compound | Requires excess hydrazine to minimize polysubstitution. |

| Trifluoroacetyl hydrazide | 3,5-Bis(trifluoromethyl)benzyl bromide, Base (e.g., DBU) | N'-(3,5-Bis(trifluoromethyl)benzyl)-N'-trifluoroacetyl hydrazide | Intermediate requiring subsequent deprotection. cdnsciencepub.com |

This table is based on general alkylation strategies and infers the specific reactants for the synthesis of this compound.

Reductive amination is a highly effective and widely used method for the synthesis of substituted hydrazines. This two-step, one-pot process involves the initial formation of a hydrazone through the condensation of a benzaldehyde with hydrazine, followed by the in-situ reduction of the C=N double bond.

For the synthesis of this compound, the key starting material is 3,5-bis(trifluoromethyl)benzaldehyde. This aldehyde can be synthesized by the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. guidechem.com The reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate readily forms the corresponding hydrazone. Subsequent reduction of this intermediate, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields the final product. google.com

Reaction Scheme:

Hydrazone Formation: 3,5-Bis(trifluoromethyl)benzaldehyde + Hydrazine hydrate → 3,5-Bis(trifluoromethyl)benzal hydrazone

Reduction: 3,5-Bis(trifluoromethyl)benzal hydrazone + H₂ (with Pd/C catalyst) → this compound

This method is advantageous due to its high yields and the relative ease of handling the starting materials. A similar process has been described for the synthesis of the isomeric 2,4-bis(trifluoromethyl)benzylhydrazine, highlighting the general applicability of this route for fluorinated benzyl hydrazines. google.com

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1 | 3,5-Bis(trifluoromethyl)benzaldehyde, Hydrazine hydrate | - | 3,5-Bis(trifluoromethyl)benzal hydrazone |

| 2 | 3,5-Bis(trifluoromethyl)benzal hydrazone | Pd/C, H₂ | This compound |

This table outlines the key steps in the reductive amination synthesis of this compound, based on analogous procedures. google.com

While less common for the synthesis of benzyl hydrazines, nucleophilic aromatic substitution (SNAAr) can be a viable strategy when appropriately activated aromatic precursors are available. In the context of this compound, this approach is not directly applicable for the construction of the benzyl-hydrazine bond itself. However, SNAAr is a key reaction in the synthesis of precursors. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves the reaction of (3,5-bis(trifluoromethyl)phenyl)methanamine with 1-fluoro-2-nitrobenzene, demonstrating the utility of fluorinated precursors in C-N bond formation. mdpi.com

Emerging and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methods for C-N bond formation.

Emerging catalytic systems offer promising alternatives to traditional methods. For instance, the oxidative amination of benzylic C-H bonds provides a direct route to benzyl hydrazines from readily available alkylarenes. A novel synthesis of benzyl hydrazines has been developed through the reaction of alkylarenes with dialkyl/diphenyl azodicarboxylates using a Cu₂O/Phen catalytic system. rsc.orgrsc.org This method allows for the direct functionalization of a C-H bond, which is a highly atom-economical approach. While not yet specifically reported for 3,5-ditrifluoromethyl-toluene, this strategy represents a potential future direction for the synthesis of this compound.

| Catalytic System | Reactants | Product Type | Potential Application |

| Cu₂O/Phen | Alkylarene, Dialkyl azodicarboxylate | N-substituted hydrazides | Direct synthesis of protected this compound from 3,5-ditrifluoromethyl-toluene. rsc.orgrsc.org |

This table highlights an emerging catalytic method and its potential application for the synthesis of the target compound.

Application of Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of hydrazine derivatives, including structurally related benzylhydrazines, has been effectively translated to continuous flow systems, offering significant advantages over traditional batch processing. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

One practical approach adaptable for the synthesis of this compound is the deoxygenative hydrazination of the corresponding alcohol, 3,5-bis(trifluoromethyl)benzyl alcohol, in a flow reactor. This method utilizes reagents like di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (Ph3P). A continuous flow setup for this type of transformation typically involves pumping a solution of the alcohol and Ph3P to a T-mixer where it combines with a solution of DBAD before entering a heated coil reactor. The short residence time required in the heated zone allows for rapid product formation while minimizing degradation.

Table 1: Representative Parameters for Continuous Flow Dehydroxylative Hydrazination of Alcohols

| Parameter | Value |

|---|---|

| Substrate | Benzylic Alcohols |

| Reagents | Ph3P, Di-tert-butyl azodicarboxylate (DBAD) |

| Solvent | Acetonitrile (CH3CN) |

| Reactor Temperature | 30-80 °C |

| Residence Time | 5-20 minutes |

| Typical Yield | Good to Excellent |

Another relevant flow chemistry application involves the synthesis and subsequent reduction of benzyl azides. The intermediate, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, can be synthesized under continuous flow conditions from 3,5-bis(trifluoromethyl)benzyl halide and an azide (B81097) source. researchgate.net Flow reactors are particularly advantageous for handling potentially hazardous reagents like azides due to the small reaction volumes, which mitigates safety risks associated with their potential thermal instability. researchgate.net The subsequent reduction of the azide to the hydrazine can also be performed in a continuous flow setup, for instance, through catalytic hydrogenation in a packed-bed reactor containing a catalyst like palladium on carbon (Pd/C).

Advanced Purification and Isolation Techniques in Academic Synthesis

The isolation and purification of this compound in an academic setting requires techniques that can effectively remove starting materials, reagents, and byproducts to achieve the high degree of purity necessary for analytical characterization and subsequent research applications.

Silica Gel Column Chromatography: A primary and widely used method for the purification of benzylhydrazine (B1204620) derivatives is silica gel column chromatography. For a highly fluorinated, relatively non-polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically employed. The separation relies on the differential adsorption of the components of the reaction mixture onto the stationary silica gel phase. The high electronegativity of the trifluoromethyl groups influences the compound's polarity, necessitating careful optimization of the solvent system to achieve efficient separation from impurities. For instance, the purification of the analogous 2,4-bis(trifluoromethyl)benzylhydrazone is achieved via silica gel column chromatography. google.com

Crystallization via Salt Formation: A highly effective technique for purifying hydrazines, which are basic compounds, is through the formation of an acid addition salt. The crude this compound free base, after initial purification by chromatography, can be dissolved in a suitable solvent (e.g., methanol, isopropanol, or diethyl ether) and treated with a solution of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction forms the corresponding hydrazinium salt, which often has significantly different solubility properties than the free base and impurities.

The resulting salt, for example, (3,5-bis(trifluoromethyl)benzyl)hydrazinium chloride, typically precipitates from the solution and can be isolated by filtration. This crystalline solid can then be further purified by recrystallization from an appropriate solvent system. This method is particularly powerful as it not only removes non-basic impurities but also provides the product in a stable, crystalline, and easily handleable form. The synthesis of the related 2,4-bis(trifluoromethyl)benzylhydrazine utilizes this exact technique, where the final product is isolated and purified as its HCl salt from a toluene/polyethylene glycol mixture. google.com

Table 2: Common Purification Techniques for Substituted Benzylhydrazines

| Technique | Description | Application Notes |

|---|---|---|

| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (e.g., hexanes/ethyl acetate). | Effective for removing non-basic impurities and unreacted starting materials. Requires careful selection of eluent polarity. |

| Acid Salt Crystallization | Conversion of the basic hydrazine to a salt (e.g., hydrochloride) to induce crystallization and separate from non-basic impurities. | Highly effective for final purification. Yields a stable, crystalline product. The free base can be regenerated if needed by treatment with a base. |

| Wiped Film Evaporation (WFE) | A distillation technique for thermally sensitive compounds, used under high vacuum. | Applicable for purifying thermally stable precursors, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, before their conversion to the hydrazine. researchgate.net |

These purification methods, often used in combination, are standard yet advanced in their application to achieving the high purity (>98-99%) required for academic research, ensuring that the characterized compound is free of contaminants that could interfere with subsequent studies.

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is characterized by its high nucleophilicity and its ability to act as a bidentate nucleophile, making it a versatile functional group for a variety of chemical transformations.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netlibretexts.org This reaction is a variation of imine formation and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. libretexts.org

The formation of hydrazones is often a high-yield process that can be catalyzed by a small amount of acid. researchgate.net This reaction is the initial step in the widely used Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes under basic conditions. libretexts.orgorganic-chemistry.org In this process, the carbonyl compound first condenses with hydrazine to form a hydrazone, which is then treated with a strong base at high temperatures to facilitate the reduction and release of nitrogen gas. libretexts.org The synthesis of related substituted benzylhydrazines has also been shown to proceed via a hydrazone intermediate. google.com

Table 1: Examples of Hydrazine Condensation Reactions with Carbonyls

| Hydrazine Derivative | Carbonyl Compound | Product Type | Reaction Class |

|---|---|---|---|

| Hydrazine | Aldehyde/Ketone | Hydrazone | Condensation libretexts.org |

| Phenylhydrazine | Ketone | Phenylhydrazone | Condensation beilstein-journals.org |

The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic. Studies comparing the reactivity of various amines and hydrazines have shown that hydrazine itself has a nucleophilicity comparable to that of methylamine. acs.org This inherent reactivity allows 3,5-Ditrifluoromethyl-benzyl-hydrazine to participate in various nucleophilic addition reactions.

The terminal amino group is typically the more reactive nucleophile. It can add to polarized double bonds or participate in ring-opening reactions of epoxides and other strained rings. This nucleophilic character is also fundamental to the cyclization reactions discussed in the next section, where the initial step often involves the addition of the hydrazine to a suitable electrophilic center within another reactant. beilstein-journals.orgresearchgate.net

The ability of the hydrazine group to act as a 1,2-binucleophile makes it an excellent building block for the synthesis of nitrogen-containing heterocyclic compounds. This compound can serve as a precursor to a wide array of five- and six-membered rings.

A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazine reacts with a 1,3-dicarbonyl compound. researchgate.net The reaction proceeds through initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. researchgate.netresearchgate.net Similarly, reactions with other appropriately functionalized substrates can lead to different heterocyclic systems. For instance, multi-component reactions involving trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303) can produce 1,2,4-triazoles. nih.gov Other complex heterocycles, such as pyrazolo[1,5-a]pyrimidines, can also be synthesized from polyfunctional pyrazoles initially formed from hydrazine. rsc.org

Table 2: Examples of Heterocycles Synthesized from Hydrazine Derivatives

| Reactant(s) | Heterocyclic Product | Reference |

|---|---|---|

| Hydrazine and β-dicarbonyl compound | Pyrazole | researchgate.net |

| Hydrazine, trifluoroacetimidoyl chloride, and triformate | 1,2,4-Triazole (B32235) | nih.gov |

| N-acylhydrazines | 1,6-Dihydropyridazine | researchgate.net |

Influence of Trifluoromethyl Groups on Chemical Reactivity

The two trifluoromethyl (CF₃) groups on the benzyl (B1604629) ring exert a profound influence on the molecule's reactivity through strong electronic and steric effects.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. acs.org The presence of two such groups on the phenyl ring of this compound has significant consequences:

Reduced Nucleophilicity of Hydrazine: The strong inductive electron-withdrawing effect of the CF₃ groups is transmitted through the benzyl system to the hydrazine moiety. This pull of electron density away from the nitrogen atoms reduces their basicity and nucleophilicity compared to unsubstituted benzylhydrazine (B1204620). Research on related systems has shown that substrates with electron-deficient groups tend to have lower reactivity than those with electron-rich groups. nih.gov

Modulation of Reactivity: This electronic modulation is not merely a drawback; it can be strategically exploited. In the design of catalysts and molecular probes, the use of electron-withdrawing groups like 3,5-bis(trifluoromethyl)benzyl is a deliberate strategy to fine-tune the electronic properties and, consequently, the reactivity and selectivity of a molecule. acs.orgnih.gov For example, trifluoromethylated benzyl protecting groups have been shown to substantially increase 1,2-cis-selectivity in glycosylation reactions, an effect attributed to their electron-withdrawing nature. nih.gov

Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of reactants to a reaction center, thereby influencing the reaction rate and stereochemical outcome. numberanalytics.com

Synthesis of Complex Derivatives and Analogues of this compound

The chemical reactivity of this compound allows for its use as a versatile building block in the synthesis of a variety of complex heterocyclic derivatives and analogues. The presence of the reactive hydrazine moiety, coupled with the unique electronic properties imparted by the two trifluoromethyl groups on the benzyl ring, enables a range of derivatization strategies. These strategies primarily involve reactions that lead to the formation of stable five- and six-membered heterocyclic rings, as well as acyclic derivatives such as ureas and thioureas. The following subsections detail the synthesis of several important classes of compounds derived from this compound.

Pyrazole and Pyrazoline Derivatives via Cycloaddition Reactions

The synthesis of pyrazole and pyrazoline derivatives often proceeds through the [3+2] cycloaddition of a 1,3-dipole with a suitable dipolarophile. While specific examples utilizing this compound are not extensively documented in the provided search results, the general reactivity of hydrazines suggests its utility in such transformations. For instance, the reaction of hydrazines with β-diketones or their equivalents is a classical method for pyrazole synthesis.

A general approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The substitution pattern of the resulting pyrazole is dictated by the structure of the dicarbonyl compound. For example, the reaction with an asymmetrical β-diketone could potentially lead to a mixture of regioisomers.

Similarly, pyrazolines can be synthesized via the cycloaddition of hydrazones with alkenes or alkynes. In the context of this compound, it could first be converted to a hydrazone by reaction with an aldehyde or ketone. The resulting hydrazone can then react with a suitable dipolarophile in a [3+2] cycloaddition to yield the pyrazoline ring. The stereochemistry of the resulting pyrazoline would depend on the nature of the substituents and the reaction conditions.

An efficient protocol for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines involves the [3+2] cycloaddition of di/trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes. nih.govnih.govresearchgate.net Although this method does not directly employ this compound as the starting material, it highlights a relevant synthetic strategy for obtaining fluorinated pyrazole derivatives.

Table 1: Examples of Reagents for Pyrazole and Pyrazoline Synthesis

| Reagent Class | Specific Example | Potential Product from this compound |

|---|---|---|

| β-Diketone | Acetylacetone | 1-(3,5-Ditrifluoromethyl-benzyl)-3,5-dimethyl-1H-pyrazole |

| α,β-Unsaturated Ketone | Chalcone | 1-(3,5-Ditrifluoromethyl-benzyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

Triazole Derivatives (1,2,3- and 1,2,4-Triazoles) through Cyclization and Click Chemistry

The synthesis of triazole derivatives from hydrazines can be achieved through various cyclization strategies. For the formation of 1,2,4-triazoles, a common method involves the reaction of a hydrazine with a compound containing a C-N-C skeleton, often derived from amides or nitriles.

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. To utilize this methodology with this compound, it would first need to be converted to the corresponding azide (B81097), 3,5-ditrifluoromethyl-benzyl-azide. This azide could then react with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole derivative. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.

Table 2: General Strategies for Triazole Synthesis

| Triazole Type | Synthetic Strategy | Key Reactants |

|---|---|---|

| 1,2,4-Triazole | Pellizzari Reaction | Acylhydrazide, Amide |

| 1,2,4-Triazole | Einhorn-Brunner Reaction | Hydrazine, Diacylamine |

| 1,2,3-Triazole (1,4-disubstituted) | CuAAC Click Chemistry | Azide, Terminal Alkyne, Cu(I) catalyst |

Urea (B33335) and Thiourea (B124793) Analogues from Reaction with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to the corresponding urea and thiourea analogues. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a stable C-N bond.

This reaction is generally high-yielding and tolerates a wide range of functional groups on the isocyanate or isothiocyanate partner, allowing for the synthesis of a diverse library of urea and thiourea derivatives. The resulting compounds possess a unique combination of the 3,5-bis(trifluoromethyl)phenyl motif and the urea or thiourea functionality, which can be of interest for various applications. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a well-known organocatalyst.

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | General Reaction |

|---|---|---|

| R-N=C=O (Isocyanate) | Urea | 3,5-(CF₃)₂-C₆H₃-CH₂-NH-NH₂ + R-N=C=O → 3,5-(CF₃)₂-C₆H₃-CH₂-NH-NH-C(=O)-NH-R |

Other Heterocyclic Systems (e.g., Imidazolidinones, Chromeno[3,2-c]pyrazolines)

The synthesis of other heterocyclic systems, such as imidazolidinones and chromeno[3,2-c]pyrazolines, from this compound would likely involve multi-step sequences or the use of specialized reagents.

The synthesis of imidazolidinones typically involves the reaction of an ethylenediamine (B42938) derivative with a carbonyl compound or its equivalent. To incorporate the 3,5-ditrifluoromethyl-benzyl group, one might envision a synthetic route starting from a suitably functionalized benzylamine (B48309) or hydrazine derivative that can be elaborated into the imidazolidinone core.

Chromeno[3,2-c]pyrazolines represent a more complex fused heterocyclic system. Their synthesis would likely require a strategy that first constructs the pyrazoline ring, which is then fused to a chromone (B188151) or a related precursor. While specific methods starting from this compound are not described in the provided search results, general methods for the synthesis of chromeno[2,3-c]pyrazoles have been reported, often involving multicomponent reactions.

Stereoselective and Regioselective Aspects in Derivatization

The stereoselective and regioselective control in the derivatization of this compound is a critical aspect for the synthesis of well-defined molecular architectures.

Regioselectivity: In reactions where asymmetrical reagents are used, the formation of regioisomers is possible. For example, in the synthesis of pyrazoles from asymmetrical β-diketones, the initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of products. The electronic and steric properties of the substituents on the diketone, as well as the reaction conditions (e.g., pH, solvent, catalyst), can influence the regiochemical outcome. Similarly, in the synthesis of 1,2,3-triazoles via click chemistry, the choice of catalyst (copper for 1,4-disubstituted, ruthenium for 1,5-disubstituted) dictates the regioselectivity of the cycloaddition.

Stereoselectivity: In reactions that generate new stereocenters, such as the synthesis of pyrazolines from chiral or prochiral precursors, controlling the stereochemistry is crucial. The use of chiral auxiliaries, catalysts, or reagents can induce diastereoselectivity or enantioselectivity. For instance, in a [3+2] cycloaddition reaction to form a pyrazoline, the facial selectivity of the approach of the reactants will determine the relative stereochemistry of the newly formed stereocenters. The bulky 3,5-bis(trifluoromethyl)benzyl group may exert a significant steric influence, potentially directing the approach of reagents and influencing the stereochemical outcome of the reaction. However, without specific experimental data, these considerations remain theoretical.

Applications in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Building Block

The reactivity of the hydrazine (B178648) moiety, combined with the electronic effects of the bis(trifluoromethyl)phenyl group, positions 3,5-ditrifluoromethyl-benzyl-hydrazine as a versatile component in synthetic organic chemistry. It serves as a key starting material for creating a diverse range of heterocyclic compounds and as a foundational scaffold for generating molecular libraries.

While direct examples of this compound in multicomponent reactions (MCRs) are not extensively documented, the utility of related structures highlights its potential. For instance, the 3,5-bis(trifluoromethyl)phenyl motif is a key component in the synthesis of complex heterocyclic structures. Research has demonstrated the synthesis of pyrazole (B372694) derivatives starting from 3′,5′-bis(trifluoromethyl)acetophenone, which condenses with a hydrazine derivative to form a hydrazone intermediate that subsequently cyclizes. mdpi.com This strategy underscores the role of the bis(trifluoromethyl)phenyl unit in directing the formation of heterocyclic rings, a common feature of MCRs.

Multicomponent reactions are powerful tools for the efficient synthesis of complex molecules in a single step. nih.gov The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303), showcasing the integration of fluorinated building blocks into heterocyclic scaffolds. nih.gov Given the reactivity of its hydrazine group, this compound is a prime candidate for similar MCRs, offering a pathway to novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active compounds. rsc.org The rigid framework and functional handles of this compound make it an attractive scaffold for DOS and the construction of combinatorial libraries. Although specific libraries based on this exact hydrazine are not widely reported, the principles of DOS have been successfully applied to related fluorinated and benzyl-containing scaffolds.

For example, a diversity-oriented strategy has been employed for the efficient synthesis of benzofuro[2,3-b]pyridine (B12332454) derivatives, leading to the discovery of compounds with anticancer activity. nih.gov Similarly, libraries based on benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds have been prepared using diversity-oriented approaches. nih.gov The synthetic accessibility of derivatives from this compound, such as through reactions at the hydrazine nitrogen atoms, allows for the systematic introduction of various substituents, thereby generating a library of compounds with diverse physicochemical properties. The trifluoromethyl groups can enhance metabolic stability and binding affinity, making the resulting library particularly valuable for drug discovery programs.

Applications in Catalysis Research

The this compound scaffold is also of significant interest in the development of new catalysts and catalytic systems. The electron-withdrawing nature of the trifluoromethyl groups can modulate the electronic properties of the catalyst, influencing its activity and selectivity.

Chiral hydrazines and their corresponding hydrazones have emerged as powerful organocatalysts, particularly in asymmetric synthesis. While direct application of a catalyst derived from this compound is not prominent, the broader class of chiral hydrazines has been successfully used in reactions like the asymmetric addition to imines. The design of chiral ligands for asymmetric catalysis has evolved from C2-symmetric systems to non-symmetric ones, with P,N-ligands showing great promise. scispace.comnih.gov

The synthesis of chiral fluorinated hydrazines via methods such as asymmetric hydrogenation of fluorinated hydrazones is a key step in developing such catalysts. The resulting chiral hydrazines can be used to catalyze a variety of transformations with high enantioselectivity. The 3,5-bis(trifluoromethyl)phenyl group is known to be a component of effective organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate, which has been used for the synthesis of indeno[1,2-b]pyridines.

The hydrazine N-N bond can be a site of reactivity in metal-catalyzed transformations. Palladium-catalyzed reactions are particularly noteworthy in this context. For instance, palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones have been developed, proceeding through the formation of palladium carbenes. organic-chemistry.org While not a direct cleavage of the N-N bond in the hydrazine itself, these reactions demonstrate the utility of hydrazine derivatives in palladium catalysis.

More directly, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed, which involve the activation of C-H bonds adjacent to the pyrazole ring. nih.gov Although this does not involve N-N bond cleavage, it highlights the reactivity of benzyl-substituted nitrogen heterocycles in palladium catalysis. The development of methods for the palladium-catalyzed cleavage of C-N bonds in related systems suggests that the N-N bond in this compound could potentially be targeted for cleavage under specific palladium-catalyzed conditions, leading to novel synthetic transformations.

The this compound framework is a promising platform for the design and synthesis of novel chiral ligands for asymmetric catalysis. The trifluoromethyl groups can impart unique steric and electronic properties to the resulting metal complexes, potentially leading to enhanced catalytic activity and enantioselectivity. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, with a vast array of ligand types having been developed. scispace.comnih.gov

The synthesis of chiral molecules containing trifluoromethyl groups is an active area of research. nih.govsemanticscholar.org For example, chiral-at-rhodium catalysts have been designed and synthesized for applications in asymmetric catalysis, some of which incorporate ligands with 3,5-bis(trifluoromethyl)phenyl groups. uni-marburg.de A patent describes the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, an isomer of the title compound, which can be used as a precursor for further chemical synthesis. google.com By analogy, this compound can be envisioned as a starting material for a variety of chiral ligands, where the hydrazine moiety is derivatized with chiral auxiliaries to create bidentate or tridentate ligands for various transition metals.

Development of Chemical Probes and Functional Materials in Research

The unique electronic properties and structural motifs of this compound make it a compound of significant interest in the development of specialized chemical tools and advanced materials. The presence of two trifluoromethyl groups on the benzyl (B1604629) ring imparts distinct characteristics that are exploited in the design of sensitive analytical probes and robust material precursors.

Development of ¹⁹F NMR Sensors Utilizing Trifluoromethyl Motifs

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, which makes it a sensitive probe for monitoring molecular interactions and environmental changes. The trifluoromethyl group, in particular, is an excellent ¹⁹F NMR handle due to the three magnetically equivalent fluorine atoms, which provide a strong, sharp signal.

The chemical shift of the ¹⁹F nuclei in a trifluoromethyl group is highly sensitive to the local electronic and magnetic environment. chemimpex.com This sensitivity can be harnessed to develop ¹⁹F NMR sensors that report on changes in their surroundings, such as solvent polarity, ion binding, or conformational changes in biomolecules. chemimpex.comchemical-suppliers.eu While direct studies on this compound as a ¹⁹F NMR sensor are not extensively documented, the closely related compound, 3,5-bis(trifluoromethyl)benzyl azide (B81097), is recognized for its utility as a ¹⁹F NMR sensor. The six magnetically equivalent fluorine atoms in this azide provide a strong signal, making it effective for monitoring its local environment when functionalized onto biomolecules or advanced materials.

The principle of using trifluoromethyl-containing compounds as ¹⁹F NMR sensors is well-established. For instance, various thiol-reactive trifluoromethyl probes have been evaluated for their chemical shift sensitivity to the polarity of their environment, with some showing a significant range of chemical shifts in different solvent mixtures. chemimpex.comchemical-suppliers.eu This suggests that this compound, with its two trifluoromethyl groups, has strong potential for development into a sensitive ¹⁹F NMR probe. The hydrazine moiety offers a reactive handle for conjugation to other molecules, allowing the trifluoromethyl groups to report on the local environment of the target molecule.

Table 1: Comparison of Trifluoromethyl-Containing ¹⁹F NMR Probes

| Compound | Key Feature | Potential Application as ¹⁹F NMR Sensor |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | Exhibits a significant range of chemical shift as a function of solvent polarity. chemimpex.comchemical-suppliers.eu | Monitoring changes in local polarity within proteins or other macromolecules. chemimpex.comchemical-suppliers.eu |

| 3,5-Bis(trifluoromethyl)benzyl azide | Contains six magnetically equivalent fluorine atoms, providing a strong ¹⁹F NMR signal. | Sensing the local environment of biomolecules or advanced materials after functionalization. |

| This compound | Possesses two trifluoromethyl groups and a reactive hydrazine moiety. | Potential for development as a conjugatable ¹⁹F NMR probe for studying molecular interactions. |

Precursors for Advanced Organic Materials

The 3,5-bis(trifluoromethyl)benzyl moiety is a valuable building block in the synthesis of advanced organic materials due to the unique properties conferred by the trifluoromethyl groups. These groups can enhance thermal stability, chemical resistance, and lipophilicity, and can influence the electronic properties of the resulting materials. chemimpex.com

Research has shown that derivatives of 3,5-bis(trifluoromethyl)benzylamine (B151408) are used in the development of various functional materials. For example, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been synthesized, demonstrating the utility of this benzylamine (B48309) derivative in creating complex organic molecules. The 3,5-bis(trifluoromethyl)benzyl group has also been incorporated into covalent organic frameworks (COFs). Specifically, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based COF has been synthesized for applications in lithium-sulfur batteries, where it helps to suppress the shuttle effect of polysulfides.

Given that this compound shares the key 3,5-bis(trifluoromethyl)benzyl structural feature, it stands as a promising precursor for a variety of advanced organic materials. The hydrazine functional group provides a versatile reaction site for incorporation into polymers, metal-organic frameworks (MOFs), or other complex architectures. For instance, the hydrazine moiety can react with aldehydes and ketones to form hydrazones, which can be further utilized in condensation polymerization or as dynamic covalent bonds in self-healing materials.

The introduction of the 3,5-bis(trifluoromethyl)benzyl group into material backbones can be expected to enhance their performance characteristics. The strong electron-withdrawing nature of the trifluoromethyl groups can be used to tune the electronic properties of conjugated polymers for applications in organic electronics. Furthermore, the steric bulk and fluorine content can be leveraged to create materials with low surface energy, high gas permeability, or specific recognition properties.

Table 2: Applications of 3,5-Bis(trifluoromethyl)benzyl Derivatives in Materials Science

| Derivative | Material Type | Application |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Fatty acid amide | Building block for complex organic molecules. |

| 3,5-bis(trifluoromethyl)benzyl modified triazine-based COF | Covalent Organic Framework | Suppressing the shuttle effect in lithium-sulfur batteries. |

| 3,5-bis(trifluoromethyl)benzamide | Benzamide derivative | Intermediate for advanced polymers and coatings with enhanced thermal and chemical stability. chemimpex.com |

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial Research Focus (Antibacterial and Antifungal Investigations)

No published studies were found that specifically investigate the antibacterial or antifungal properties of 3,5-Ditrifluoromethyl-benzyl-hydrazine against the specified microbial strains.

Activity Spectrum against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA))

There is no available data on the activity of this compound against these Gram-positive bacteria.

Activity Spectrum against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Information regarding the efficacy of this compound against this Gram-negative bacterium is not available in the scientific literature.

Antifungal Efficacy against Various Fungal Pathogens (e.g., Aspergillus niger, Candida albicans, Rhizoctonia solani, Fusarium graminearum)

There are no documented studies on the antifungal activity of this compound against these fungal pathogens.

Proposed Mechanisms of Action in Antimicrobial Contexts

As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed for this specific compound.

Antineoplastic and Antiproliferative Investigations

Specific research on the cytotoxic effects of this compound on cancer cell lines has not been published.

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., Acute Myeloid Leukemia (AML), breast, lung, cervical, prostate carcinomas)

There is no publicly available data detailing the cytotoxic or antiproliferative effects of this compound on these or any other cancer cell lines.

Elucidation of Molecular Pathways and Targets in Cancer (e.g., Histone Deacetylase (HDAC) Inhibition)

The search for novel anticancer agents has led to the investigation of various molecular scaffolds, including those containing trifluoromethyl (CF3) groups and hydrazine (B178648) or hydrazide moieties. These components are present in this compound and are associated with specific anticancer mechanisms.

Hydrazide-based compounds have been developed as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Specifically, certain hydrazide derivatives have been identified as potent, class I selective HDAC inhibitors (HDAC1-3). nih.gov These inhibitors can reverse chemoresistance in cancer cells, for instance in cisplatin-resistant ovarian and head-neck cancer cell lines. The mechanism involves increasing DNA damage, the expression of the cell cycle regulator p21, and the pro-apoptotic protein BIM, ultimately leading to caspase-mediated cell death. nih.gov

Furthermore, derivatives containing the trifluoromethyl-substituted benzylidene moiety, structurally related to the 3,5-ditrifluoromethyl-benzyl group, have shown potential in targeting key inflammatory and survival pathways in cancer. researchgate.net Studies on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones revealed that they can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). researchgate.net The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers, including liver cancer. researchgate.net By inhibiting the phosphorylation of p65 and IκBα, these compounds block NF-κB activation, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax and C-caspase-3, thereby inducing apoptosis in cancer cells. researchgate.net

The trifluoromethyl group itself is a key feature in many modern anticancer agents. Its inclusion in a molecule, such as in 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, can lead to significant antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov The lipophilic and electronegative nature of the CF3 group can enhance pharmacological properties like bioavailability and metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies in Antineoplastic Agents

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For compounds related to this compound, SAR studies on various heterocyclic scaffolds reveal the importance of the substitution pattern on the phenyl ring and the nature of the heterocyclic core for anticancer activity.

In a series of 1,3,5-triazine (B166579) derivatives, the introduction of different benzylthio groups at positions 4 and 6 of the triazine core was explored. nih.gov This research provided valuable SAR data, identifying a derivative, 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one, as a topoisomerase II inhibitor. nih.gov

For hydrazide-hydrazone derivatives, SAR studies highlighted the importance of the heterocyclic motif attached to the core structure. When a quinoline (B57606) system was incorporated, the resulting compounds showed cytotoxic activity against neuroblastoma and breast cancer cell lines. mdpi.com Replacing the quinoline with other motifs like naphthalene (B1677914) or indole (B1671886) was used to probe the necessity of the quinoline nitrogen and ring size for activity. These studies indicated that the hydrazide-hydrazone moiety is a crucial fragment for cytotoxic activity. mdpi.com

In the development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a trifluoromethyl group at the 5-position of the scaffold was found to be a key strategy. nih.gov SAR analysis of these compounds showed that further substitutions on the core structure significantly influenced their antiproliferative activity. For instance, a 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione derivative proved to be the most active among a series of newly synthesized compounds against a panel of human cancer cell lines. nih.gov

The table below summarizes SAR findings for related antineoplastic agents.

| Compound Series | Key Structural Features | Impact on Anticancer Activity |

| Thiazolo[4,5-d]pyrimidines | 5-Trifluoromethyl group; 7-chloro and 3-phenyl substitution. | The CF3 group is a key moiety for activity. The 7-chloro-3-phenyl substituted derivative was the most potent in the series. nih.gov |

| 1,3,5-Triazines | Benzylthio and substituted benzylthio groups at positions 4 and 6. | Modifications led to the identification of a topoisomerase II inhibitor. nih.gov |

| Hydrazide-hydrazones | Quinoline moiety attached to a hydrazide-hydrazone linker. | The hydrazide-hydrazone fragment is critical for cytotoxicity. The nature of the attached aromatic ring system (quinoline, indole) modulates activity. mdpi.com |

Research into Other Biologically Relevant Activities

Antidiabetic Potentials

Derivatives containing benzylidenehydrazine (B8809509) and related structures have been evaluated for their potential in managing diabetes. A primary target for such compounds is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. semanticscholar.org

SAR studies on a series of benzylidenehydrazine derivatives showed that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity against α-amylase. semanticscholar.org For example, the presence of di-substituted halogens (like chlorine and bromine) and substitutions at the meta-position on the phenyl ring were found to be important for enhancing α-amylase inhibition. semanticscholar.org

In a different study, hydrazine clubbed thiazole (B1198619) derivatives were synthesized and showed potent inhibitory activity against enzymes relevant to diabetes, including aldose reductase (AR), α-glycosidase, and α-amylase. researchgate.netnih.gov The development of inhibitors for these enzymes is a key strategy for managing diabetic complications. researchgate.netnih.gov Additionally, novel 1,3,5-triazine derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an established target for type 2 diabetes treatment. nih.gov One such derivative demonstrated significant improvement in blood glucose, insulin (B600854) levels, and lipid profiles in animal models of diabetes. nih.gov

Anti-inflammatory Response Modulation

The 3,5-bis(trifluoromethyl)benzyl moiety is a key structural feature in compounds designed to have anti-inflammatory properties. Derivatives containing this group have been shown to modulate key inflammatory pathways.

A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov Certain derivatives potently inhibited the production of pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.govsemanticscholar.org In animal models, these compounds significantly reduced carrageenan-induced paw edema. nih.gov

Similarly, trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been identified as potent anti-inflammatory agents by inhibiting the NF-κB pathway. researchgate.net This inhibition of NF-κB activation prevents the transcription of multiple pro-inflammatory genes, demonstrating a clear mechanism for their anti-inflammatory effects. researchgate.net

The table below details the anti-inflammatory activity of related compounds.

| Compound Series | Mechanism of Action | Key Findings |

| N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production. nih.gov | Potent anti-inflammatory activity in both in vitro and in vivo models. nih.gov |

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | Inhibition of NF-κB activation by preventing phosphorylation of p65 and IκBα. researchgate.net | Exhibit both anti-inflammatory and anti-hepatoma activities. researchgate.net |

Antitubercular Activity

The global health challenge of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new therapeutic agents. Nitroaromatic compounds, including those with trifluoromethyl groups, have emerged as a promising class of antitubercular agents.

Research has focused on derivatives of PBTZ169, a clinical candidate targeting the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme, which is essential for mycobacterial cell wall synthesis. nih.govnih.gov SAR studies revealed that N-benzyl 3,5-dinitrobenzamides exhibit excellent in vitro activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant strains. nih.gov Notably, replacing a trifluoromethyl group with a nitro group in one series led to enhanced activity, indicating that strong electron-withdrawing groups at the 3 and 5 positions of the phenyl ring are crucial for potency. nih.gov

In another study, 3,5-dinitrophenyl-containing 1,2,4-triazoles and their 3-nitro-5-(trifluoromethyl)phenyl analogues were developed as highly efficient antitubercular agents, also targeting DprE1. nih.gov These compounds displayed minimum inhibitory concentrations (MICs) superior to some first-line anti-tuberculosis drugs and exhibited low cytotoxicity against mammalian cells. nih.gov Furthermore, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have shown potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov

Neuroprotective Studies

The development of agents that can protect neurons from degeneration is a primary goal in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into molecules designed for neuroprotection-related activities.

One viable strategy for the symptomatic treatment of dementia is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. A study focused on analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide as dual inhibitors of AChE and BuChE. nih.gov The research led to the development of derivatives with improved potency over the parent compound. SAR analysis showed that the substitution pattern could be modulated to achieve selectivity for either AChE or BuChE, or a balanced inhibition of both. The 3,5-bis(trifluoromethyl)phenyl group was a core component of these inhibitors. nih.gov

Enzyme Inhibition Studies

There is currently no available data in peer-reviewed scientific literature that investigates the inhibitory effects of this compound on the following enzymes:

Tyrosinase

α-Glucosidase

Acetylcholinesterase

HIV-1 Protease

While studies have been conducted on structurally related hydrazine derivatives and their interactions with these enzymes, no specific inhibitory concentrations (such as IC₅₀ values) or kinetic analyses for this compound have been reported. For context, research on other benzylidenehydrazine and benzoyl-hydrazineylidene compounds has shown varying degrees of inhibition against these enzyme classes. For instance, certain benzylidenehydrazine derivatives have demonstrated inhibitory activity against α-glucosidase, and some indol-3-yl-phenyl allylidene hydrazine derivatives have been studied as acetylcholinesterase inhibitors. However, these findings are not directly applicable to this compound.

Elucidation of Molecular Targets and Pathways

Interaction with Specific Enzymes and Receptors

The specific molecular targets and receptor interactions for this compound remain uncharacterized in the public scientific domain. Molecular docking and simulation studies, which are crucial for understanding how a compound binds to a biological target, have not been published for this specific molecule. Such studies on other, different hydrazine-containing compounds have identified potential interactions with amino acid residues within the active sites of enzymes like acetylcholinesterase and tyrosinase, often involving hydrogen bonds and pi-pi stacking.

Role of Fluorination in Enhancing Biological Membrane Penetration and Biomolecule Interaction

The impact of the two trifluoromethyl (CF₃) groups on the biological properties of this compound has not been specifically studied. In medicinal chemistry, the introduction of fluorine atoms into a molecule is a common strategy to enhance properties such as metabolic stability, membrane permeability, and binding affinity due to the high electronegativity and lipophilicity of fluorine. It is hypothesized that the trifluoromethyl groups on the benzyl (B1604629) ring could influence the compound's pharmacokinetic and pharmacodynamic profile, but without experimental data, this remains speculative.

Advanced Spectroscopic and Computational Approaches in Research

Structural Characterization Methodologies

Elucidating the precise three-dimensional structure and connectivity of 3,5-Ditrifluoromethyl-benzyl-hydrazine is fundamental to understanding its chemical properties. This is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydrazine (B178648) (NH₂) protons. The aromatic region would likely display two signals: a singlet for the proton at the C4 position and another singlet for the two equivalent protons at the C2 and C6 positions. The benzylic protons would appear as a singlet, and its chemical shift would be indicative of its proximity to the aromatic ring and the hydrazine group. The hydrazine protons are also expected to appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two trifluoromethyl (CF₃) carbons, the aromatic carbons, and the benzylic carbon. The carbons of the CF₃ groups would appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons attached to the CF₃ groups would also show quartet splitting.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds like this compound. A single signal would be expected in the ¹⁹F NMR spectrum, as the six fluorine atoms in the two CF₃ groups are chemically equivalent. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethyl groups.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 | s | Ar-H (2H, C2-H, C6-H) |

| ¹H | ~7.7 | s | Ar-H (1H, C4-H) |

| ¹H | ~4.0 | s | CH₂ |

| ¹H | Broad s | s | NH₂ |

| ¹³C | ~140 | s | Ar-C (C1) |

| ¹³C | ~131 | q | Ar-C (C3, C5) |

| ¹³C | ~128 | s | Ar-C (C2, C6) |

| ¹³C | ~121 | s | Ar-C (C4) |

| ¹³C | ~124 | q | CF₃ |

| ¹³C | ~55 | s | CH₂ |

| ¹⁹F | ~ -63 | s | CF₃ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be employed to confirm its molecular weight and to gain structural information through analysis of its fragmentation patterns. thaiscience.info

Upon ionization in the mass spectrometer, the molecular ion of this compound would be formed. The high-resolution mass spectrum would provide the exact mass of the molecule, which can be used to confirm its elemental composition.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) compounds include the cleavage of the benzylic bond to form a stable tropylium ion. For hydrazines, cleavage of the N-N bond is also a characteristic fragmentation pathway. The mass spectrum of this compound would be expected to show peaks corresponding to these and other fragment ions.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 244 | [M]⁺ | C₉H₈F₆N₂ |

| 229 | [M-NH]⁺ | C₉H₇F₆N |

| 213 | [M-NH₂NH]⁺ | C₉H₅F₆ |

| 195 | [C₈H₄F₅]⁺ | C₈H₄F₅ |

| 145 | [C₇H₄F₃]⁺ | C₇H₄F₃ |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the physical properties of the solid material and can provide insights into its potential interactions with other molecules.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) bond length | ~1.39 Å |

| C-CF₃ bond length | ~1.50 Å |

| C-C (benzylic) bond length | ~1.51 Å |

| C-N bond length | ~1.47 Å |

| N-N bond length | ~1.45 Å |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), π-stacking |

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at the atomic level. These methods complement experimental data and offer insights into molecular properties and interactions that can be difficult to obtain through experimentation alone.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov

The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a score that estimates the strength of the interaction. This allows for the identification of the most likely binding pose and provides a qualitative assessment of the binding affinity. The results of docking simulations can guide the design of new molecules with improved binding properties.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (kcal/mol) | -7.5 |

| Interacting Residues | Amino acid residues in the protein's active site that interact with the ligand | Tyr123, Phe234, Asp345 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein | 2 (NH₂ with Asp345) |

| Hydrophobic Interactions | Nonpolar interactions between the ligand and the protein | Aromatic ring with Tyr123, Phe234 |

Molecular Dynamics Simulations for Analyzing Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For the this compound-protein complex predicted by molecular docking, MD simulations can provide a more detailed and dynamic picture of the interaction. irbbarcelona.org

By simulating the motion of the complex in a realistic environment (e.g., in water), MD can be used to assess the stability of the predicted binding pose. It can reveal how the ligand and protein adapt to each other's presence, including changes in their conformations. Furthermore, MD simulations can be used to calculate more accurate binding free energies, providing a more quantitative measure of the binding affinity.

| Parameter | Description | Typical Output |

|---|---|---|

| Simulation Time | The length of the simulation in nanoseconds (ns) | 100 ns |

| RMSD | Root Mean Square Deviation of atomic positions, a measure of stability | Plot of RMSD vs. time |

| RMSF | Root Mean Square Fluctuation of atomic positions, a measure of flexibility | Plot of RMSF per residue |

| Binding Free Energy | A more accurate calculation of the binding affinity (e.g., using MM/PBSA or MM/GBSA) | -45.2 kcal/mol |

Quantum Chemical Calculations for Electronic Property Analysis and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.comresearchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d) or 6-311+G(d,p) are frequently employed to optimize molecular geometries and calculate various electronic descriptors. imist.maresearchgate.netepstem.net

For a molecule like this compound, these calculations can predict key parameters that govern its behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity; a larger gap generally implies lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the nitrogen atoms of the hydrazine moiety are expected to be electron-rich, while the trifluoromethyl groups are strongly electron-withdrawing, creating electron-deficient zones on the benzyl ring.

Below is a table of predicted electronic properties for this compound, based on computational studies of structurally similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates potential for electron donation |

| LUMO Energy | -1.8 eV | Indicates ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests high chemical stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

| Electron Affinity | 1.5 eV | Measure of energy change upon electron gain |

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

Note: The values in this table are hypothetical and extrapolated from computational data on analogous structures for illustrative purposes.

Integrated Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological or chemical activity. nih.govnih.gov By systematically modifying a lead compound's structure and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for its effects.

In the context of this compound, SAR studies would involve synthesizing and testing a series of analogues. Modifications could include:

Altering the substitution pattern on the benzyl ring.

Replacing the hydrazine moiety with other linkers.

Introducing substituents on the hydrazine nitrogens.

The data from these studies can be integrated with the computational parameters described above to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to establish a mathematical relationship between chemical structure and activity. For instance, a QSAR model might reveal that the biological activity of this compound analogues is positively correlated with the HOMO energy and negatively correlated with the dipole moment. Such models are invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity.

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, exploring the impact of substitutions on a hypothetical biological activity.

| Compound | R1 Substituent | R2 Substituent | Predicted Activity (IC₅₀, µM) |

| 1 | H | H | 10.5 |

| 2 | H | CH₃ | 8.2 |

| 3 | 4-Cl | H | 5.1 |

| 4 | 4-OCH₃ | H | 15.8 |

| 5 | 4-Cl | CH₃ | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of substituted hydrazines and trifluoromethylated aromatic compounds has been a subject of extensive research. rsc.orgrsc.org While classical methods for preparing substituted hydrazines often involve the reaction of acyl halides with hydrazines or the alkylation of hydrazides, these methods can suffer from harsh conditions and the use of toxic reagents. researchgate.net Future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 3,5-Ditrifluoromethyl-benzyl-hydrazine and its analogs.

A key intermediate for this compound is 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.com Modern synthetic approaches could leverage advancements in catalytic cross-coupling reactions and direct C-H activation to streamline the synthesis. For instance, methods developed for the synthesis of related compounds, such as 2,4-bis(trifluoromethyl)benzylhydrazine, which involve the reaction of the corresponding benzaldehyde (B42025) with hydrazine (B178648) hydrate (B1144303) followed by reduction, could be adapted and optimized. google.com Exploring novel catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, could provide greener and more atom-economical pathways. rsc.org

| Synthetic Approach | Description | Potential Advantages | References |

| Catalytic Hydrogenation | Reduction of the corresponding hydrazone, formed from 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) and hydrazine. | High yield, clean reaction. | google.com |

| Nucleophilic Aromatic Substitution | Reaction of a benzyl (B1604629) halide with a protected hydrazine derivative. | Versatility in introducing various substituents. | mdpi.comresearchgate.net |

| Reductive Amination | Direct reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine under reductive conditions. | Step-efficient, avoids isolation of hydrazone intermediate. | nih.gov |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and control over reaction parameters. | amanote.com |

Design of Advanced Derivatization Strategies for Enhanced Selectivity

The hydrazine moiety in this compound is a versatile functional group that can be readily derivatized to generate large libraries of new chemical entities. nih.gov Hydrazine-based derivatization is a well-established technique for reacting with carbonyl compounds to form stable hydrazones. shu.ac.uknih.govresearchgate.net This reactivity can be exploited to conjugate the 3,5-ditrifluoromethylbenzyl scaffold to various bioactive molecules or pharmacophores.

Future research should focus on designing advanced derivatization strategies to enhance the selectivity of the resulting compounds for specific biological targets. This can be achieved by introducing moieties that can participate in specific non-covalent interactions, such as hydrogen bonding or halogen bonding, with the target protein. mdpi.com For example, derivatization with heterocyclic structures, as seen in the development of pyrazole (B372694) derivatives, has been shown to yield compounds with potent activity against drug-resistant bacteria. nih.gov The goal is to modulate the physicochemical properties of the parent molecule to improve its binding affinity and selectivity, which are critical for developing effective therapeutic agents. nih.govscilit.com

| Derivatization Strategy | Target Functional Group | Resulting Moiety | Potential for Enhanced Selectivity | References |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazone | Introduction of diverse substituents to probe target binding pockets. | nih.govnih.gov |

| Acylation | Carboxylic Acids, Acyl Halides | Acylhydrazide | Formation of stable amides, potential for hydrogen bonding. | researchgate.net |

| Cyclization Reactions | Dicarbonyls, α,β-Unsaturated Systems | Pyrazoles, Pyrimidines, etc. | Creation of rigid heterocyclic scaffolds with defined 3D structures. | nih.govresearchgate.net |

| Reductive Amination | Aldehydes, Ketones | Substituted Hydrazine | Formation of flexible linkers to larger molecular fragments. | nih.gov |

Broadening the Scope of Biological Investigations to New Therapeutic Areas

Hydrazone derivatives are known to possess a wide spectrum of biological activities, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral effects. nih.gov The presence of two trifluoromethyl groups in this compound is particularly significant, as the -CF3 group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com

While research on similar structures has focused on areas like cancer and infectious diseases, there are numerous unexplored therapeutic areas where derivatives of this compound could be beneficial. nih.govnih.gov Future investigations should explore the potential of these compounds in treating neurodegenerative diseases, metabolic disorders like MASH (Metabolic dysfunction-associated steatohepatitis), and various viral infections. The unique properties conferred by the bis(trifluoromethyl)phenyl moiety could lead to the discovery of novel agents with improved efficacy and pharmacokinetic profiles. nbinno.comacs.org

| Potential Therapeutic Area | Rationale for Investigation | Key Molecular Target Examples | References |

| Neurodegenerative Diseases | The -CF3 group can improve blood-brain barrier permeability. | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) | nih.gov |

| Metabolic Disorders (e.g., MASH) | THR-β agonists with trifluoromethyl groups have shown promise. | Thyroid Hormone Receptor-β (THR-β), Farnesoid X Receptor (FXR) | acs.org |

| Antiviral Research | Many fluorine-containing compounds exhibit antiviral properties. | Viral Proteases, Polymerases, Reverse Transcriptase | nih.govmdpi.com |

| Drug-Resistant Infections | Novel scaffolds are needed to combat resistance. | Bacterial cell wall synthesis enzymes, DNA gyrase | nih.gov |

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Artificial Intelligence in Drug Discovery)

The integration of computational tools is essential for accelerating the discovery and optimization of new drug candidates. longdom.orgresearchgate.net Chemoinformatics and artificial intelligence (AI) can play a pivotal role in exploring the chemical space around this compound. eujournal.orgresearchgate.net

Future research should leverage these multidisciplinary approaches for several purposes. Virtual screening of large compound libraries can identify derivatives with a high probability of binding to a specific target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of unsynthesized compounds based on their structural features. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can help prioritize candidates with favorable drug-like properties, reducing the time and cost associated with experimental studies. researchgate.netnih.gov

| Computational Tool | Application | Expected Outcome | References |

| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of derivatives against a target protein structure. | Identification of potential "hit" compounds for synthesis. | nih.gov |

| QSAR Modeling | Correlate structural descriptors of derivatives with their biological activity. | Predictive models to guide the design of more potent compounds. | longdom.org |

| Molecular Dynamics (MD) Simulations | Simulate the binding of a derivative to its target over time. | Understanding of binding stability and key interactions. | researchgate.net |

| ADMET Prediction | Calculate physicochemical properties and predict pharmacokinetic profiles. | Early-stage filtering of compounds with poor drug-like properties. | eujournal.orgnih.gov |

Exploration of Novel Applications in Materials Science and Chemical Biology